molecular formula C12H8BrNO3S B12557010 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one CAS No. 185315-80-4

2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B12557010
CAS No.: 185315-80-4
M. Wt: 326.17 g/mol
InChI Key: YSTQJAOYADTGJG-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated thiophenes This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of a thiophene derivative. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of potassium carbonate to form 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is then reacted with 4-nitrophenylboronic acid under Suzuki coupling conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

  • Substituted thiophenes
  • Amino derivatives
  • Sulfoxides and sulfones

Scientific Research Applications

2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one
  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one
  • 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one

Comparison: Compared to its analogs, 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a nitrophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for various applications .

Properties

CAS No.

185315-80-4

Molecular Formula

C12H8BrNO3S

Molecular Weight

326.17 g/mol

IUPAC Name

2-bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H8BrNO3S/c13-7-10(15)12-6-5-11(18-12)8-1-3-9(4-2-8)14(16)17/h1-6H,7H2

InChI Key

YSTQJAOYADTGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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